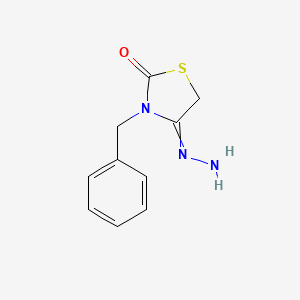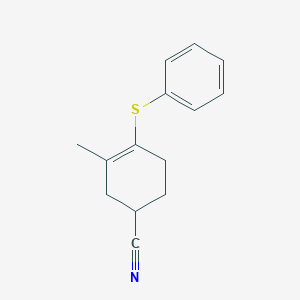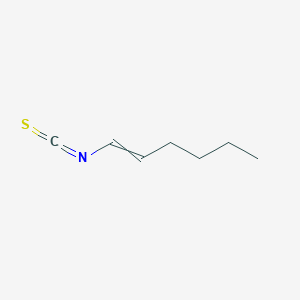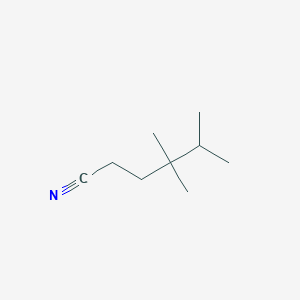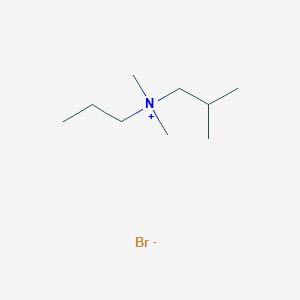
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by their positively charged nitrogen atom, which is bonded to four organic groups. This compound is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide can be synthesized through a one-pot synthesis route followed by anion exchange using resin . The process involves the reaction of 1-bromopropane with dimethylformamide in the presence of potassium carbonate. The mixture is stirred at 70°C for 72 hours, then cooled and filtered. The filtrate is evaporated, and the product is washed with diethyl ether and recrystallized from dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or dimethylformamide.
Redox Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions.
科学的研究の応用
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
作用機序
The mechanism of action of N,N,2-Trimethyl-N-propylpropan-1-aminium bromide involves its interaction with biological membranes and proteins. The positively charged nitrogen atom allows the compound to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
N,N-Dimethyl-N-propylpropan-1-aminium chloride: Similar structure but with a chloride ion instead of bromide.
N,N,N-Trimethyl-2-propen-1-aminium: Another quaternary ammonium compound with different alkyl groups attached to the nitrogen atom.
Uniqueness
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide is unique due to its specific alkyl group arrangement and bromide ion, which confer distinct chemical properties and reactivity compared to other quaternary ammonium compounds. Its ability to undergo various substitution reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industry .
特性
CAS番号 |
92623-29-5 |
|---|---|
分子式 |
C9H22BrN |
分子量 |
224.18 g/mol |
IUPAC名 |
dimethyl-(2-methylpropyl)-propylazanium;bromide |
InChI |
InChI=1S/C9H22N.BrH/c1-6-7-10(4,5)8-9(2)3;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
SAMNQUPPYUHSAD-UHFFFAOYSA-M |
正規SMILES |
CCC[N+](C)(C)CC(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)
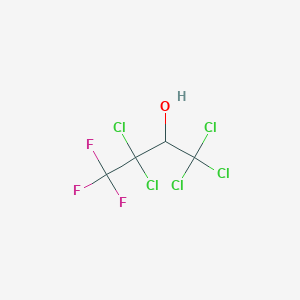




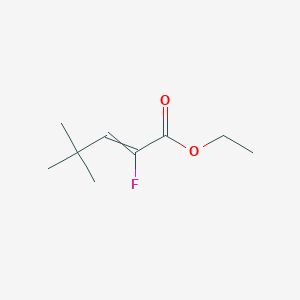
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
